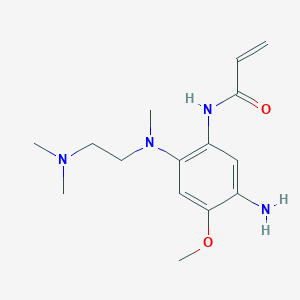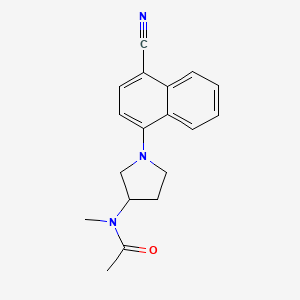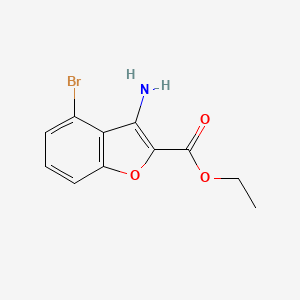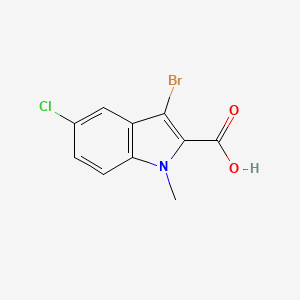
3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- is a complex organic compound with a unique structure that includes a quinoline ring, a carbonitrile group, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures but different functional groups.
Carbonitrile compounds: Molecules containing the carbonitrile group with varying backbones.
Thio compounds: Compounds with sulfur-containing groups.
Uniqueness
3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
67985-40-4 |
|---|---|
Formule moléculaire |
C17H12N2OS |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-4-oxo-1-phenylquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H12N2OS/c1-21-17-14(11-18)16(20)13-9-5-6-10-15(13)19(17)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
RWXVHIPKUQJZQU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=O)C2=CC=CC=C2N1C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838130.png)






![tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B11838153.png)



![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)
